molecular formula C9H7ClO B7723899 CINNAMALDEHYDE, beta-CHLORO- CAS No. 40133-53-7

CINNAMALDEHYDE, beta-CHLORO-

Cat. No. B7723899
CAS RN: 40133-53-7
M. Wt: 166.60 g/mol
InChI Key: MJLAQCMQXBYZQC-TWGQIWQCSA-N
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Description

CINNAMALDEHYDE, beta-CHLORO- is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality CINNAMALDEHYDE, beta-CHLORO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CINNAMALDEHYDE, beta-CHLORO- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vibrational Spectroscopy Applications : Cinnamaldehyde has been studied for its interaction with surfaces under ultra-high vacuum conditions, which is significant in the fine chemicals sector. The study explored the vibrational modes of cinnamaldehyde condensed on graphite and on Pd islands film, providing insights for surface science applications (Grimaud et al., 2001).

  • Antimicrobial Properties : Research has demonstrated the antimicrobial mechanism of cinnamaldehyde against E. coli and S. aureus. This includes its effects on bacterial membranes, suggesting potential applications in food safety and preservation (Shen et al., 2015).

  • Antioxidative and Antidiabetic Effects : Cinnamaldehyde shows beneficial antioxidative effects, protecting pancreatic β-cells in diabetic conditions. This indicates its potential use in diabetes management (Subash-Babu et al., 2014).

  • Cancer Chemotherapy : It has potential as an anticancer drug candidate, with studies discussing its role in apoptosis induction in cancer cells, regulatory effects on cell invasion, and applications in treating various cancer types (Hong et al., 2016).

  • Food Preservation : The compound is effective against food-borne pathogens in animal feeds and human foods, suggesting its use as a natural antimicrobial agent in food preservation (Friedman, 2017).

  • Bioplastic Production : It has been used as a natural cross-linker in wheat gliadin films, improving their physical performance, which is significant for sustainable material science (Balaguer et al., 2011).

  • Chemical Conversion Processes : Studies on the alkaline hydrolysis of cinnamaldehyde to benzaldehyde indicate its role in chemical synthesis and the potential for environmentally friendly production methods (Chen & Ji, 2009).

  • Neuropharmacological Effects : Cinnamaldehyde reduces cyclooxygenase-2 activity in rat cerebral microvascular endothelial cells, which is relevant in the context of neuroinflammation and potential therapeutic applications (Guo et al., 2006).

  • Hydroconversion in Catalysis : The hydroconversion of cinnamaldehyde using mechanochemically synthesized catalysts highlights its relevance in green chemistry and catalytic processes (Yépez et al., 2015).

  • Antifungal Effects and Food Preservation : Its antifungal properties against Aspergillus niger and application in bread preservation demonstrate its potential in extending food shelf life (Sun et al., 2020).

properties

IUPAC Name

(Z)-3-chloro-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAQCMQXBYZQC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Chloro-3-phenylacrylaldehyde

CAS RN

40133-53-7
Record name Cinnamaldehyde, beta-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040133537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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